2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile
Description
Properties
IUPAC Name |
2-[1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c21-12-14-4-3-9-22-19(14)26-15-7-10-24(11-8-15)18(25)13-28-20-23-16-5-1-2-6-17(16)27-20/h1-6,9,15H,7-8,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZCUYWIFQHGHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CSC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:
Formation of Benzo[d]oxazole-2-thiol: This can be synthesized by reacting 2-aminophenol with carbon disulfide in the presence of potassium hydroxide, followed by acidification.
Acetylation: The benzo[d]oxazole-2-thiol is then acetylated using acetic anhydride to form the corresponding acetyl derivative.
Piperidine Derivative: The piperidine ring is introduced by reacting the acetyl derivative with 4-hydroxypiperidine under basic conditions.
Nicotinonitrile Introduction: Finally, the nicotinonitrile group is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with 2-chloronicotinonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d]oxazole moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The nitro group in nicotinonitrile can be reduced to an amine under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, compounds containing benzo[d]oxazole moieties have shown significant antimicrobial and anticancer activities . This makes 2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile a candidate for further biological evaluation.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals, leveraging its biological activities.
Mechanism of Action
The mechanism of action of 2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The benzo[d]oxazole moiety is known to interact with bacterial enzymes and DNA, leading to antimicrobial effects. The piperidine ring can enhance the compound’s binding affinity to biological targets, while the nicotinonitrile group can participate in hydrogen bonding and other interactions with proteins and enzymes.
Comparison with Similar Compounds
Structural and Functional Features
The compound is compared below with three structurally related analogs (Table 1).
Table 1: Structural and Molecular Comparison
Pharmacological and Pharmacokinetic Insights
Target Compound vs. 2-((1-(2-(N-(4-chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic acid phosphoric acid salt
The phosphoric acid salt derivative (MW 532.9) replaces the thioacetyl-benzo[d]oxazole with a benzo[d][1,3]dioxole-carboxamido group and includes a phosphoric acid moiety. This modification enhances solubility and plasma half-life, critical for sustained antiplatelet activity. The target compound’s thioacetyl group may improve metabolic stability compared to ester or amide linkages, though its pharmacokinetics remain uncharacterized.- Target Compound vs. Compound 23 Compound 23 substitutes the nicotinonitrile with benzonitrile and introduces a methyl group on the piperidine. The methyl group on piperidine could enhance lipophilicity, affecting blood-brain barrier penetration.
Target Compound vs. 2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-N-(2-pyridinyl)acetamide
The benzothiazine core in this analog replaces the benzo[d]oxazole, introducing a sulfur atom and ketone group. This alters electron distribution, possibly influencing redox activity or metal chelation. The acetamide linker may engage in hydrogen bonding distinct from the thioacetyl’s sulfur-mediated interactions.
Key Unanswered Questions :
- Does the thioacetyl group in the target compound reduce susceptibility to esterase-mediated hydrolysis compared to acetamide or carboxylic acid derivatives?
- How does the pyridine ring in nicotinonitrile influence target binding compared to benzonitrile or benzothiazine analogs?
Biological Activity
The compound 2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile , with the chemical formula and CAS number 1797589-74-2, is a novel synthetic derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data regarding its biological activity, particularly in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a benzo[d]oxazole moiety linked to a piperidine structure through a thioacetyl group. This unique combination suggests potential applications in drug development targeting various diseases.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzo[d]oxazole Ring : Cyclization of o-aminophenol with suitable carboxylic acid derivatives.
- Thioether Formation : Functionalization of the benzo[d]oxazole ring using thiourea or Lawesson’s reagent.
- Piperidine Coupling : The final step involves coupling the piperidine ring with the ethanone moiety using bases like sodium hydride.
Pharmacological Potential
Research indicates that compounds similar to this one exhibit significant biological activities, particularly as inhibitors of G-protein-coupled receptor kinases (GRK). These kinases are crucial in regulating various signaling pathways, making them attractive targets for drug development in cardiovascular diseases and other conditions.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. In vitro studies have shown that derivatives containing piperidine and benzo[d]oxazole structures demonstrate potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have reported minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Study on Antimicrobial Effects
In one study, derivatives of piperidine exhibited strong inhibition against various bacterial strains, indicating their therapeutic potential. The MIC values for these compounds ranged as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 - 22.9 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These results underscore the potential of this compound in developing new antibiotics .
Anti-inflammatory Activity
Another aspect of research has focused on the anti-inflammatory properties of similar compounds bearing oxadiazole rings. These studies suggest that such derivatives can effectively reduce inflammation in vivo, with docking studies indicating favorable binding interactions with key inflammatory mediators .
The mechanism of action for this compound likely involves modulation of enzyme activity and receptor interactions, influencing cellular signaling pathways related to inflammation and infection response. This could involve inhibition or activation of specific receptors or enzymes critical to these processes .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile, and how is purity validated?
Answer:
The synthesis typically involves multi-step reactions, such as functionalizing the piperidin-4-yl core with a benzo[d]oxazole-thioacetyl group via nucleophilic substitution or coupling reactions. Purification often employs column chromatography or recrystallization, followed by structural validation using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Purity is confirmed via HPLC with UV detection (≥95% purity threshold) .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : To verify substituent positions and hydrogen/carbon environments.
- FT-IR Spectroscopy : To identify functional groups (e.g., nitrile stretch ~2200 cm⁻¹).
- Mass Spectrometry (ESI/TOF) : For molecular weight confirmation.
- X-ray Crystallography (if crystalline): For absolute stereochemical determination .
Advanced: How can computational modeling (e.g., DFT) optimize the reaction mechanism for synthesizing this compound?
Answer:
Density Functional Theory (DFT) calculations can predict transition states and intermediate stability, guiding solvent selection (e.g., polar aprotic solvents for SN2 reactions) and catalyst design. For example, quantum mechanical studies on analogous piperidine derivatives reveal solvent effects on reaction barriers, enabling energy-efficient pathways .
Advanced: What Design of Experiments (DoE) approaches are suitable for optimizing reaction parameters (e.g., temperature, catalyst loading)?
Answer:
A fractional factorial design can screen variables (e.g., temperature, stoichiometry, solvent polarity), while response surface methodology (RSM) identifies optimal conditions. For instance, a Central Composite Design (CCD) minimizes experiments while maximizing yield data robustness. Statistical validation via ANOVA ensures reproducibility .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) during characterization?
Answer:
Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:
- Variable Temperature NMR : To assess conformational exchange.
- 2D NMR (COSY, HSQC) : To confirm connectivity.
- Computational NMR Prediction : Tools like ACD/Labs or Gaussian-derived chemical shifts validate assignments .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.
- Storage : In airtight containers under inert gas (N₂/Ar) at −20°C to prevent degradation.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can structure-activity relationship (SAR) studies elucidate the biological mechanisms of this compound?
Answer:
- In Silico Docking : Identify binding interactions with target proteins (e.g., kinases or GPCRs) using AutoDock or Schrödinger Suite.
- Pharmacophore Modeling : Highlight critical motifs (e.g., benzo[d]oxazole for π-π stacking).
- In Vitro Assays : Test analogs with modified piperidine or nitrile groups to correlate substituents with activity .
Advanced: How can membrane separation technologies improve the purification of this compound?
Answer:
Ultrafiltration (UF) or nanofiltration (NF) membranes with MWCO 300–500 Da can remove low-MW impurities (e.g., unreacted reagents). Solvent-resistant membranes (e.g., polyimide) enable continuous flow processes, reducing solvent use compared to batch chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
